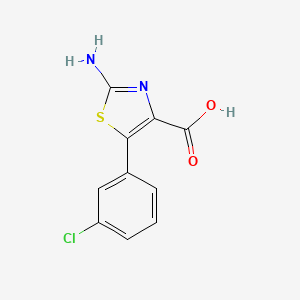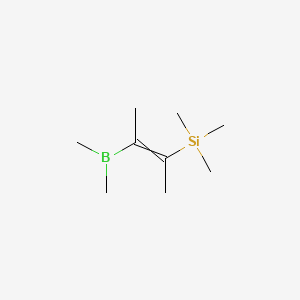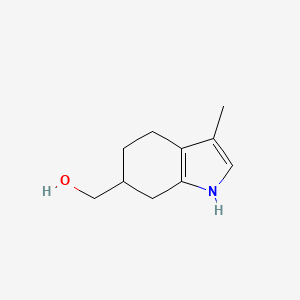
2,4,6-Triphenyl-2H-thiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Triphenyl-2H-thiopyran is a sulfur-containing organic compound with the molecular formula C23H18S. It is characterized by a thiopyran ring system substituted with three phenyl groups at positions 2, 4, and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-triphenyl-2H-thiopyran typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under specific conditions. One common method is the Friedel-Crafts acylation reaction, where thiophene is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Triphenyl-2H-thiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl groups and the thiopyran ring structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles such as halides or alkyl groups.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction typically results in the formation of thiophene derivatives with reduced oxidation states.
Substitution: Substitution reactions can produce a variety of substituted thiopyran derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2,4,6-Triphenyl-2H-thiopyran has several scientific research applications across different fields:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.
Industry: Its applications extend to materials science, where it is used in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 2,4,6-triphenyl-2H-thiopyran exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary based on the context of its use and the specific reactions it undergoes.
Comparaison Avec Des Composés Similaires
2,4,6-Triphenyl-2H-thiopyran is compared with other similar compounds to highlight its uniqueness:
2,4,6-Triphenylthiophene: Similar in structure but lacks the thiopyran ring, leading to different chemical properties and reactivity.
This compound-3-one:
This compound-3-ol: Features a hydroxyl group at the 3-position, altering its chemical behavior and biological activity.
These compounds share the triphenyl substitution pattern but differ in their core structures, leading to variations in their properties and uses.
Would you like to know more about any specific aspect of this compound?
Propriétés
Numéro CAS |
55434-48-5 |
|---|---|
Formule moléculaire |
C23H18S |
Poids moléculaire |
326.5 g/mol |
Nom IUPAC |
2,4,6-triphenyl-2H-thiopyran |
InChI |
InChI=1S/C23H18S/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20/h1-17,22H |
Clé InChI |
PHFBUQLYIAXNEB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C=C(C=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


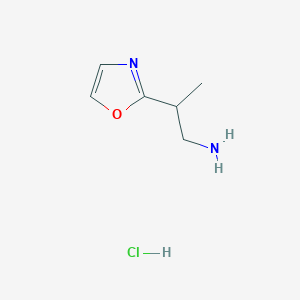
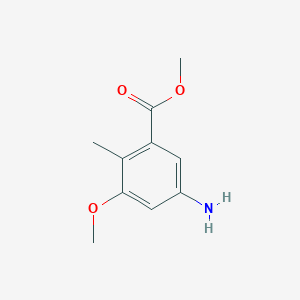
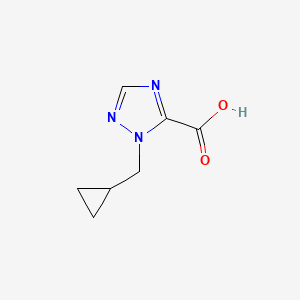
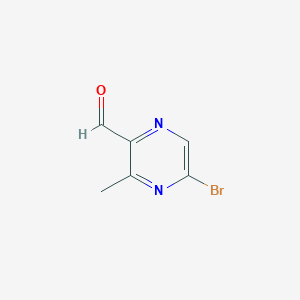
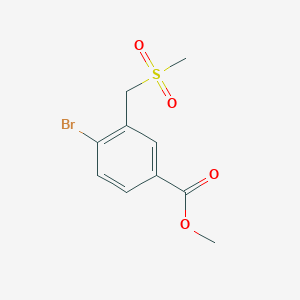
![3-(2,3-Dihydrobenzo[1,4]dioxin-6-yl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15365481.png)
![2-methoxy-N-[4-(1,3-thiazol-2-ylcarbamoyl)phenyl]benzamide](/img/structure/B15365484.png)
![3,5-Dibromo-2-[(3-ethoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B15365486.png)
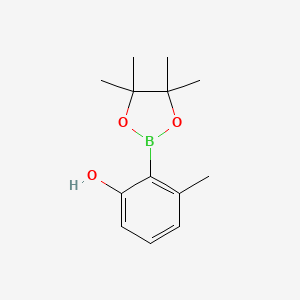
![Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B15365505.png)

